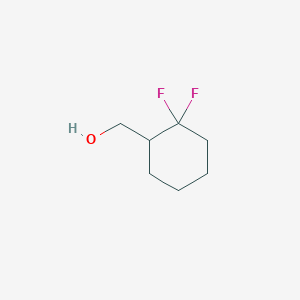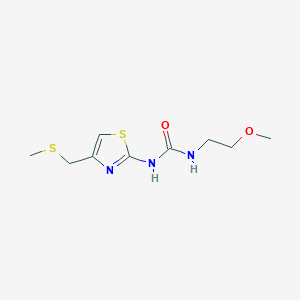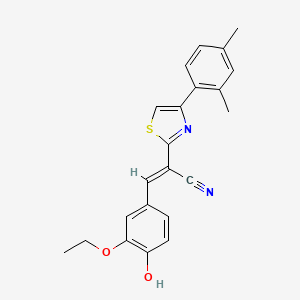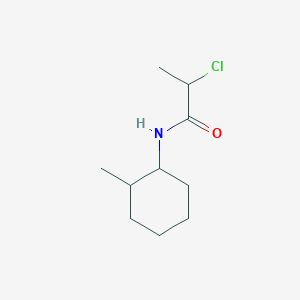![molecular formula C14H14N4O B2366608 5,5'-dimethyl-2'-phenyl-2H,2'H-[3,4'-bipyrazole]-3'-ol CAS No. 168848-22-4](/img/structure/B2366608.png)
5,5'-dimethyl-2'-phenyl-2H,2'H-[3,4'-bipyrazole]-3'-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis
The structure activity relationship (SAR) of these (Z)-5-((1, 3-diphenyl-1H-pyrazol-4-yl) methylene)-3-((1-phenyl-1H-1, 2, 3-triazol-4-yl) methyl) thiazolidine-2, 4-dione derivatives (8a–n) was explored . These synthesized derivatives consist of pyrazole moiety embedded two phenyl rings and one triazole phenyl ring system .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Applications De Recherche Scientifique
Molecular Structures and Hydrogen Bonding
- Molecular Structure and Hydrogen Bonding : Research has revealed that certain derivatives of 5-methyl-1H-pyrazol-3-one, such as methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, exhibit unique molecular-electronic structures and form complex hydrogen-bonded sheets or chains, contributing to their potential application in molecular engineering and crystallography (Portilla et al., 2007).
Antimicrobial and Antifungal Properties
- Antimicrobial Activity : Certain derivatives of 5-methyl-1H-pyrazol-3-one have shown promising antimicrobial activities. For example, some azetidinone analogues synthesized from this compound displayed significant antibacterial activities against various microorganisms (Chopde et al., 2012).
- Antifungal Properties : N-phenylpyrazole derivatives synthesized using similar compounds have exhibited interesting antifungal properties, particularly against pathogenic yeast and moulds, indicating their potential in developing new therapeutic agents (Farag et al., 2008).
Catalysis and Green Chemistry
- Biopolymer-Based Catalysis : Research has explored the use of derivatives of 5-methyl-1H-pyrazol-3-one in green chemistry, particularly in biopolymer-based catalysis. One study demonstrated the effective synthesis of certain compounds using cellulose sulfuric acid as an environmentally friendly catalyst, showcasing the compound's role in sustainable chemical processes (Mosaddegh et al., 2010).
Dyeing Properties and Heterocyclic Compounds
- Synthesis of Dyes : Derivatives of 5-methyl-1H-pyrazol-3-one have been used in the synthesis of new azo and bisazo dyes, which were further evaluated for their dyeing performance and fastness tests. This implies their application in the textile and dyeing industry (Bagdatli et al., 2012).
Spectroscopic and Structural Analysis
- Structural Investigations : The compound's derivatives have been subject to combined experimental and theoretical studies, particularly in spectroscopic and structural analysis, to understand their biologically significant properties (Viveka et al., 2016).
Synthesis and Biological Evaluation
- Synthesis and Cancer Cell Inhibition : Certain derivatives have shown potential in suppressing lung cancer cell growth, indicating their relevance in pharmaceutical research and drug development (Zheng et al., 2010).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-methyl-4-(5-methyl-1H-pyrazol-3-yl)-2-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-9-8-12(16-15-9)13-10(2)17-18(14(13)19)11-6-4-3-5-7-11/h3-8,17H,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEHVVWIDZDOTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=C(NN(C2=O)C3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2366534.png)
![Methyl 2-(3,5,6-trimethylbenzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2366535.png)
![N-(5-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2366536.png)

![3-((4-isopropylphenyl)sulfonyl)-N-(3-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2366538.png)
![2-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2366544.png)
![1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxamide hydrochloride](/img/structure/B2366545.png)
![8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2366546.png)
